N-Ethyl-2-(1-piperidyl)ethanamine

Description

Overview of N-Ethyl-2-(1-piperidyl)ethanamine's Significance in Contemporary Organic Chemistry

While not as extensively documented as some other piperidine (B6355638) derivatives, this compound holds a place in contemporary organic chemistry primarily as a building block and a subject of study in structure-activity relationship investigations. Its bifunctional nature, possessing both a tertiary amine within the piperidine ring and a secondary amine in the ethylamine (B1201723) side chain, makes it a versatile intermediate for the synthesis of more complex molecules. Researchers utilize such compounds in the development of novel chemical entities with potential applications in various fields.

The piperidine moiety itself is a crucial structural element found in numerous pharmaceuticals and alkaloids. ijnrd.org This prevalence drives the continued interest in synthesizing and characterizing new piperidine derivatives like this compound to explore their chemical space and potential utility.

Historical Development of Research on Piperidine-Containing Amines

The study of piperidine and its derivatives has a rich history dating back to the 19th century. Piperidine was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who named it after the genus Piper (pepper), from which he isolated it. illinois.eduwikipedia.org Early research focused on understanding the fundamental structure and reactivity of the piperidine ring. illinois.edu

Over the decades, the focus of research has shifted and expanded significantly. The discovery of the biological activity of many naturally occurring piperidine alkaloids spurred investigations into their synthesis and the development of synthetic analogs. ijnrd.org This led to the exploration of a vast number of substituted piperidines, including those with amine-containing side chains. The development of new synthetic methodologies, such as various cyclization and hydrogenation techniques, has further facilitated the creation of a diverse library of piperidine derivatives for scientific investigation. nih.gov

Structural Characteristics and Functional Group Analysis of this compound

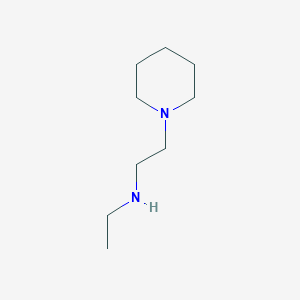

The chemical structure of this compound consists of a piperidine ring connected to an ethylamine chain, which is further substituted with an ethyl group on the terminal nitrogen atom.

Key Structural Features:

Piperidine Ring: A six-membered heterocyclic amine with the nitrogen atom in a saturated ring. This ring typically adopts a chair conformation to minimize steric strain.

Ethylamine Side Chain: A two-carbon chain linking the piperidine ring to a secondary amine.

Functional Groups:

Tertiary Amine: The nitrogen atom within the piperidine ring is tertiary, bonded to three carbon atoms.

Secondary Amine: The nitrogen atom in the ethylamine side chain is secondary, bonded to two carbon atoms and one hydrogen atom.

This combination of functional groups imparts specific chemical properties to the molecule, influencing its basicity, nucleophilicity, and potential for further chemical modifications.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H20N2 |

| Molecular Weight | 156.27 g/mol |

| CAS Number | 32776-21-9 |

| MDL Number | MFCD08361609 |

| IUPAC Name | N-ethyl-2-(piperidin-1-yl)ethan-1-amine |

Data sourced from multiple chemical suppliers and databases. cookechem.comachemblock.comhoffmanchemicals.comsynquestlabs.com

Scope and Academic Relevance of Current Research Directions

Current research involving this compound and related compounds generally falls into a few key areas:

Synthetic Methodology: Developing efficient and novel routes to synthesize this and other substituted piperidines remains an active area of research. This includes the exploration of new catalysts and reaction conditions. nih.govderpharmachemica.com

Medicinal Chemistry: While specific applications are not widely reported for this exact compound, its structural motifs are of interest in medicinal chemistry. The piperidine ring is a common scaffold in drug discovery, and researchers may synthesize derivatives of this compound to investigate their potential biological activities. ijnrd.orgderpharmachemica.com

Catalysis: Amines, including piperidine derivatives, can act as catalysts or ligands in various organic reactions. Research may explore the catalytic potential of this compound or its derivatives. taylorandfrancis.com

The academic relevance of studying compounds like this compound lies in its contribution to the fundamental understanding of organic chemistry, the expansion of the chemical toolkit for synthesis, and the potential for discovering new molecules with valuable properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-piperidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-2-10-6-9-11-7-4-3-5-8-11/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHUOUMBXWRQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595937 | |

| Record name | N-Ethyl-2-(piperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32776-21-9 | |

| Record name | N-Ethyl-2-(piperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Ethyl 2 1 Piperidyl Ethanamine and Its Analogues

Established Synthetic Routes to N-Ethyl-2-(1-piperidyl)ethanamine

The synthesis of this compound can be achieved through several well-established chemical reactions. These routes, including nucleophilic substitution, reductive amination, and N-alkylation, provide reliable methods for the preparation of this compound.

Nucleophilic Substitution Reactions with N-(2-chloroethyl)piperidine

One of the primary methods for synthesizing this compound involves the nucleophilic substitution of N-(2-chloroethyl)piperidine with ethylamine (B1201723). In this reaction, the lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbon atom attached to the chlorine in N-(2-chloroethyl)piperidine. This results in the displacement of the chloride ion and the formation of the desired product.

The reaction is typically carried out in a suitable solvent, and the reaction conditions can be optimized to improve the yield and purity of the final product. A related one-step synthesis for the precursor, 2-piperidinoethylchloride hydrochloride, involves the reaction of piperidine (B6355638) with ethylene (B1197577) chlorohydrin, followed by chlorination with thionyl chloride in an inert solvent like toluene (B28343) at elevated temperatures (70-85°C). google.com This precursor can then be reacted with ethylamine to yield this compound. The general principle of nucleophilic substitution is also applicable to the synthesis of analogues, for instance, by heating a difluoropyridine with an amine nucleophile to produce a substituted pyridine (B92270) derivative. nih.gov

| Reactants | Reagents/Conditions | Product | Reference |

| Piperidine, Ethylene chlorohydrin | 1. Toluene, 2. Thionyl chloride, 70-85°C | 2-Piperidinoethylchloride hydrochloride | google.com |

| N-(2-chloroethyl)piperidine, Ethylamine | Nucleophilic substitution | This compound | Inferred from google.com |

| 2,6-Difluoropyridine, Amine nucleophile | Tetrahydrofuran, Heat | Substituted pyridine derivative | nih.gov |

Reductive Amination Protocols for this compound Synthesis

Reductive amination represents another versatile strategy for the synthesis of this compound. This method typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. For the synthesis of this compound, this could involve the reaction of piperidin-2-ylacetaldehyde with ethylamine, followed by reduction.

This approach is widely used for the formation of piperidine rings in what is known as a [5+1] annulation, where an amine condenses with a dicarbonyl compound. nih.gov A prominent example is the double reductive amination (DRA) of dicarbonyl compounds, which provides a direct route to the piperidine skeleton. chim.it The choice of reducing agent is critical, with common examples including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. nih.gov The versatility of this method allows for the synthesis of a wide array of piperidine derivatives by varying the carbonyl and amine starting materials. nih.govchim.it

| Carbonyl Compound | Amine | Reducing Agent | Product | Reference |

| Dicarbonyl compound | Primary Amine | Catalytic Hydrogenation, NaBH3CN, etc. | Substituted Piperidine | nih.govchim.it |

| Pentadialdose | Ammonia (B1221849) | H2 (35 atm) | Mono-protected Isofagomine | chim.it |

| 2,6-Heptodiulose | Ammonium (B1175870) formate | NaBH3CN | Substituted Piperidine | chim.it |

N-Alkylation Strategies in the Formation of this compound

N-alkylation is a fundamental C-N bond-forming reaction that can be employed to synthesize this compound. This can be achieved by reacting 2-(1-piperidyl)ethanamine with an ethylating agent, such as ethyl halide (e.g., ethyl bromide or ethyl iodide). The reaction involves the nucleophilic attack of the primary amine on the ethyl halide.

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts, as the secondary amine product is often more nucleophilic than the starting primary amine. masterorganicchemistry.com To circumvent this, selective N-alkylation methods have been developed. For instance, the use of specific catalysts, such as mixed oxides like Al2O3–OK, can facilitate the N-alkylation of amines with alkyl halides at room temperature, offering a more controlled approach. amazonaws.comresearchgate.net Another strategy to achieve mono-alkylation involves the use of protecting groups to temporarily block one of the N-H protons of the primary amine. chemrxiv.org

| Amine | Alkylating Agent | Catalyst/Conditions | Product | Reference |

| Benzyl amine | Benzyl bromide | Al2O3–OK, Acetonitrile (B52724), Room Temperature | Dibenzylamine | amazonaws.comresearchgate.net |

| Ammonia | Ethyl bromide | Excess ammonia | Ethylamine (and further alkylated products) | masterorganicchemistry.com |

Advanced Synthetic Transformations for this compound Analogues and Derivatives

The development of advanced synthetic methods has enabled the creation of complex and stereochemically defined piperidine-containing molecules. These techniques are crucial for the synthesis of novel analogues and derivatives of this compound with specific biological or chemical properties.

Asymmetric Synthesis Approaches for Chiral Piperidine Scaffolds

The synthesis of enantiomerically pure piperidine derivatives is of significant interest, as the stereochemistry of a molecule can dramatically influence its biological activity. researchgate.net Several asymmetric strategies have been developed to access chiral piperidine scaffolds.

One approach involves the use of chiral amines as starting materials to induce stereoselectivity in subsequent ring-forming reactions. rsc.org Another powerful method is biocatalysis, which utilizes enzymes to perform highly stereoselective transformations. For example, transaminases can be used for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones with high enantiomeric excess. acs.org Organocatalysis also offers a valuable tool for asymmetric piperidine synthesis, such as through the β-cyclodextrin- or oxazaborolidine-catalyzed asymmetric reduction of α-azido aryl ketones, which serves as a key step in a multi-step synthesis of substituted piperidines. researchgate.net These methods provide access to a diverse range of chiral piperidine building blocks for the synthesis of complex target molecules.

| Starting Material | Key Strategy | Product | Reference |

| ω-Chloroketones | Transaminase-triggered cyclization | Chiral 2-substituted piperidines | acs.org |

| Chiral amines | Exocyclic chirality induced condensation | Enantiopure substituted NH-piperidines | rsc.org |

| α-Azido aryl ketones | Oxazaborolidine-catalyzed asymmetric reduction | Chiral substituted piperidines | researchgate.net |

Metal-Catalyzed Hydrogenation and Hydrosilylation of Piperidine Precursors

Metal-catalyzed hydrogenation of pyridine precursors is a fundamental and widely used method for the synthesis of piperidine derivatives. nih.gov This reaction typically involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. A variety of transition metals, including rhodium, ruthenium, iridium, and palladium, have been shown to be effective for this transformation. nih.govresearchgate.net

However, the hydrogenation of pyridines can be challenging due to the aromatic stability of the pyridine ring and the potential for the nitrogen atom to poison the catalyst. researchgate.netliverpool.ac.uk This often necessitates the use of harsh reaction conditions, such as high pressures and temperatures. nih.gov Recent research has focused on the development of more active and selective catalysts that can operate under milder conditions. For example, rhodium oxide (Rh2O3) has been reported as a highly active catalyst for the hydrogenation of a broad range of unprotected pyridines under mild conditions. researchgate.netliverpool.ac.uk Similarly, iridium(III) catalysts have been developed for the robust and selective ionic hydrogenation of pyridines, tolerating a wide variety of functional groups. chemrxiv.org Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst also presents a promising approach for the synthesis of piperidines at ambient temperature and pressure. acs.org

Hydrosilylation, another reduction method, has also been explored for the synthesis of piperidines from pyridine precursors, often using borenium catalysts in the presence of hydrosilanes. nih.gov

| Substrate | Catalyst | Conditions | Product | Reference |

| Substituted Pyridines | Rh2O3 | H2 (5 bar), 40°C, TFE | Substituted Piperidines | researchgate.netliverpool.ac.uk |

| Substituted Pyridines | Iridium(III) complex | Ionic Hydrogenation | Functionalized Piperidines | chemrxiv.org |

| Pyridine | Rh/KB | Electrocatalytic Hydrogenation | Piperidine | acs.org |

| Substituted Pyridines | Borenium ion/Hydrosilanes | Mild conditions | Substituted Piperidines | nih.gov |

Radical-Mediated Cyclization Reactions in Piperidine Ring Formation

Radical-mediated cyclization reactions offer a powerful and versatile method for the construction of the piperidine ring system. These reactions typically involve the formation of a nitrogen- or carbon-centered radical which then undergoes an intramolecular cyclization to form the six-membered ring.

One common strategy involves the 6-exo cyclization of an aminyl radical onto an appropriately positioned alkene. For instance, the treatment of an N-alkenyl-α-haloamine with a radical initiator, such as tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN), can generate an aminyl radical that cyclizes to form the piperidine ring. The stereochemical outcome of these reactions can often be controlled by the substitution pattern on the acyclic precursor.

While direct examples for the synthesis of this compound via this method are not prominently featured in the literature, the general principles can be applied to its analogues. For example, polysubstituted piperidines have been synthesized via the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds. organic-chemistry.org A notable approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which can lead to the formation of 2,4,5-trisubstituted piperidines with varying diastereomeric ratios. rsc.orgrsc.org

Table 1: Examples of Radical-Mediated Piperidine Synthesis

| Starting Material Type | Reagents | Key Intermediate | Product Type | Ref. |

| N-alkenyl-α-haloamine | Bu₃SnH, AIBN | Aminyl radical | Substituted piperidine | researchgate.net |

| α-aminoalkyl radical precursor | Radical initiator | α-aminoalkyl radical | Polysubstituted piperidine | organic-chemistry.org |

| Stabilized radical precursor | Radical initiator | Stabilized radical | 2,4,5-trisubstituted piperidine | rsc.orgrsc.org |

| 1,6-enyne | Boryl radical source | Borylated piperidine radical | Borylated piperidine | nih.gov |

Alkene Cyclization Mechanisms via SN2 Pathways for N-Heterocyclic Compounds

The formation of N-heterocyclic compounds, including piperidines, can also be achieved through intramolecular SN2 (bimolecular nucleophilic substitution) reactions. In this approach, a nucleophilic nitrogen atom within a molecule attacks an electrophilic carbon center, displacing a leaving group and forming a cyclic structure.

For the synthesis of a piperidine ring, this typically involves a precursor molecule containing both an amine and a suitable leaving group separated by a five-carbon chain. The rate and efficiency of such intramolecular cyclizations are highly dependent on factors such as ring size, chain flexibility, and the nature of the nucleophile and leaving group. The formation of five- and six-membered rings is generally kinetically and thermodynamically favored. nih.gov

While this method is a fundamental strategy in organic synthesis, specific examples detailing the construction of the this compound piperidine ring via an intramolecular SN2 cyclization of an alkene-containing precursor are not extensively documented in readily available literature. The more common application of SN2 reactions for this particular compound involves the N-alkylation of a pre-formed piperidine ring.

Preparation of Isotopically Labeled this compound Derivatives

The synthesis of isotopically labeled compounds is crucial for a variety of scientific applications, including metabolic studies, mechanistic investigations, and as internal standards in analytical chemistry. The preparation of isotopically labeled this compound would typically involve the introduction of a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), at a specific position in the molecule.

Common strategies for isotopic labeling include:

Using labeled starting materials: For instance, the synthesis could be initiated with an isotopically labeled version of a key precursor, such as labeled ethylamine or piperidine.

Deuterium exchange: Protons at certain positions can be exchanged for deuterium under specific reaction conditions, often using a deuterium source like D₂O.

Reductive amination with labeled reagents: Using a labeled reducing agent, such as sodium borodeuteride (NaBD₄), during a reductive amination synthesis can introduce deuterium.

Specific literature detailing the synthesis of isotopically labeled this compound is scarce. However, general methods for the isotopic labeling of amines and N-heterocycles can be adapted for this purpose.

Investigation of Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more environmentally benign and sustainable production methods.

Key areas of investigation for a greener synthesis of this compound could include:

Use of safer solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical CO₂.

Catalytic methods: Employing catalytic reactions, which are often more atom-economical and can reduce the amount of waste generated compared to stoichiometric reactions.

Energy efficiency: Utilizing methods that require less energy, such as microwave-assisted synthesis.

Renewable feedstocks: Exploring the use of starting materials derived from renewable resources.

While specific studies on a dedicated "green" synthesis of this compound are not widely reported, the broader field of green amine synthesis offers relevant strategies. For example, the N-alkylation of amines using alcohols as alkylating agents, catalyzed by transition metals, is considered a greener alternative to traditional methods that use alkyl halides, as it produces water as the only byproduct.

Reactivity and Reaction Mechanisms of N Ethyl 2 1 Piperidyl Ethanamine

Nucleophilic Properties of the Amine Functionality in N-Ethyl-2-(1-piperidyl)ethanamine

All amines, including this compound, feature an active lone pair of electrons on a highly electronegative nitrogen atom. These electrons are attracted to positively charged or electron-deficient species, defining the amine's role as a nucleophile. The nucleophilicity of amines generally correlates with their basicity, with secondary amines like the ethylamine (B1201723) moiety in the target molecule being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). This increased nucleophilicity is attributed to the electron-donating effect of the alkyl groups attached to the nitrogen.

This compound readily reacts with acyl chlorides in a process known as acylation or, more specifically, N-acylation. This reaction is a classic example of nucleophilic acyl substitution. pearson.com The nucleophilic secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride. Acyl chlorides are particularly reactive due to the presence of two electronegative atoms (oxygen and chlorine) pulling electron density away from the carbonyl carbon, making it highly susceptible to nucleophilic attack. chemguide.co.uk

The reaction proceeds via a two-step mechanism: nucleophilic addition followed by elimination. chemguide.co.uk

Addition: The lone pair of electrons on the secondary nitrogen atom of this compound attacks the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate where the carbonyl oxygen gains a negative charge and the nitrogen gains a positive charge. chemguide.co.uk

Elimination: The intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. chemguide.co.uk A second molecule of the amine or another base present in the reaction mixture then removes a proton from the positively charged nitrogen, yielding the final N-substituted amide product and an ammonium (B1175870) chloride salt. chemguide.co.ukchemguide.co.uk

This violent reaction typically results in the formation of a stable N-substituted amide. chemguide.co.uklibretexts.org For example, the reaction with ethanoyl chloride would yield N-ethyl-N-(2-(piperidin-1-yl)ethyl)acetamide.

Table 1: Reaction of this compound with Electrophiles

| Electrophile | Reagent Example | Product Type |

|---|---|---|

| Acyl Chloride | Ethanoyl Chloride | N-substituted amide |

The secondary amine of this compound can participate in nucleophilic conjugate addition reactions, also known as Michael additions, with α,β-unsaturated carbonyl compounds. wikipedia.org In these reactions, the nucleophilic amine attacks the electrophilic β-carbon of the unsaturated system. wikipedia.org Resonance structures of α,β-unsaturated carbonyl compounds show that the β-position is an electrophilic site. wikipedia.org

The mechanism involves the following steps:

The nucleophilic amine adds to the β-carbon of the carbon-carbon double bond. uomustansiriyah.edu.iq

This addition generates a resonance-stabilized enolate anion. wikipedia.org

The enolate anion is then protonated, typically by the solvent, to yield the final 3-aminocarbonyl product. This protonation can occur at the α-carbon or the oxygen, leading to keto-enol tautomerism that ultimately favors the more stable keto form. wikipedia.orguomustansiriyah.edu.iq

These reactions are common in organic synthesis and can proceed without a catalyst due to the inherent basicity of the amine. researchgate.net Although highly exothermic, they can provide good yields of the addition product. tue.nl

Role as a Secondary Amine in Chemical Transformations

As a secondary amine, this compound serves as a versatile building block and intermediate in organic synthesis. Its nucleophilic character allows it to react with a wide range of electrophiles. Beyond the acylation and conjugate addition reactions discussed, it can react with halogenoalkanes to form tertiary amines and subsequently quaternary ammonium salts. chemguide.co.uk However, such reactions can be complex, often yielding a mixture of products. chemguide.co.uk The presence of the secondary amine functionality is a prerequisite for certain transformations, most notably the formation of N-nitrosamines under specific conditions.

Mechanisms of N-Substituted Amide Formation

The formation of N-substituted amides from this compound and an acylating agent like an acyl chloride or acid anhydride is a cornerstone reaction. fiveable.me The mechanism, as detailed in section 3.1.1, is a nucleophilic acyl substitution. pearson.com

Mechanism Steps:

Nucleophilic Attack: The lone pair on the secondary nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Elimination of Leaving Group: The intermediate collapses, expelling the chloride ion.

Deprotonation: A base (often another amine molecule) removes the proton from the nitrogen to give the neutral N-substituted amide product. chemguide.co.uk

This process is highly efficient for creating a stable amide bond, a functional group prevalent in many complex organic molecules. fiveable.me

Oxidative and Reductive Reactivity Patterns of this compound and its Analogues

The piperidine (B6355638) and ethylamine moieties in this compound can undergo various oxidative and reductive transformations. For instance, primary amines can be oxidized by strong oxidizing agents like potassium permanganate to form carbonyl compounds. wikipedia.org However, a particularly significant oxidative reaction for secondary amines is the formation of N-nitrosamines.

Secondary amines, such as the ethylamine group in this compound, can react with nitrosating agents to form N-nitrosamines. onyxipca.com This reaction, known as N-nitrosation, is a major pathway for the formation of these compounds. pharmaexcipients.comdgra.de The key components for this reaction are a nitrosatable amine, a nitrosating agent (like nitrous acid, often formed from nitrites under acidic conditions), and conditions conducive to the reaction. pharmaexcipients.comresearchgate.net

The formation mechanism typically involves the reaction of the unprotonated secondary amine with a nitrosating agent, such as the nitrosonium ion (NO⁺), which acts as an electrophile. dgra.de The reaction is most favorable under acidic conditions (optimal pH ~3-4), which facilitate the formation of the nitrosating agent. researchgate.net

Table 2: Factors Influencing N-Nitrosamine Formation

| Factor | Description |

|---|---|

| Amine Type | Secondary amines are most susceptible to N-nitrosation. onyxipca.com |

| Nitrosating Agent | Presence of nitrites, nitrous acid, or nitric oxide is required. pharmaexcipients.comrsc.org |

| pH | Reaction is most pronounced under acidic conditions (pH 3-4). researchgate.net |

Once formed, N-nitrosamine analogues, such as N-nitrosopiperidine, can undergo metabolic activation, often through α-hydroxylation catalyzed by enzymes like cytochrome P450. oup.com This oxidation creates an unstable α-hydroxy-N-nitrosamine, which can decompose to form electrophilic intermediates capable of reacting with cellular nucleophiles. onyxipca.comoup.com

Advanced Analytical Techniques for N Ethyl 2 1 Piperidyl Ethanamine Characterization

Spectroscopic Analysis Methodologies

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of N-Ethyl-2-(1-piperidyl)ethanamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound. researchgate.net By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined. researchgate.netipb.pt

In the ¹H NMR spectrum of a related compound, ethylamine (B1201723), the protons on the ethyl group and the amine group exhibit distinct chemical environments, leading to separate signals. docbrown.info For this compound, one would expect to observe signals corresponding to the ethyl group protons, the piperidine (B6355638) ring protons, and the protons of the ethanamine backbone. The integration of these signals provides a ratio of the number of protons in each unique environment. docbrown.info

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info For this compound, distinct peaks would be expected for the two carbons of the ethyl group, the carbons of the piperidine ring, and the two carbons of the ethanamine bridge.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the connectivity of atoms within the molecule. core.ac.uk COSY identifies proton-proton couplings, while HMBC shows correlations between protons and carbons that are two or three bonds apart. core.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl-CH₃ | ~1.1 | ~15 |

| Ethyl-CH₂ | ~2.6 | ~48 |

| N-CH₂ (ethanamine) | ~2.5 | ~58 |

| Piperidyl-CH₂ (adjacent to N) | ~2.4 | ~55 |

| Piperidyl-CH₂ (β to N) | ~1.5 | ~26 |

| Piperidyl-CH₂ (γ to N) | ~1.6 | ~24 |

| N-H | Variable | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, and C-N bonds. docbrown.infodocbrown.info

The N-H stretching vibration of the secondary amine group typically appears as a weak to medium band in the region of 3300-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the ethyl and piperidine groups would be observed in the range of 2850-3000 cm⁻¹. The C-N stretching vibration for aliphatic amines is typically found in the 1020-1220 cm⁻¹ region. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

The presence and position of these bands can confirm the presence of the key functional groups within the this compound structure. The appearance of the IR spectrum can be influenced by the physical state of the sample (e.g., liquid film vs. gas phase), particularly for molecules capable of hydrogen bonding. stackexchange.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 (weak-medium) |

| Alkane (C-H) | Stretch | 2850 - 3000 (strong) |

| Aliphatic Amine (C-N) | Stretch | 1020 - 1220 (medium) |

| Amine (N-H) | Bend | 1550 - 1650 (variable) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org For saturated amines like this compound, the expected electronic transitions are primarily of the n → σ* type, involving the non-bonding electrons on the nitrogen atoms. upenn.edu These transitions typically occur at wavelengths below 200 nm, which is often outside the range of standard laboratory UV-Vis spectrophotometers. upenn.edu

The presence of any chromophores, or light-absorbing groups, would result in absorption at longer wavelengths. upenn.edu For this compound, which lacks significant conjugation or aromatic rings, strong absorption in the 200-800 nm range is not expected. The UV-Vis spectrum would likely show end absorption at lower wavelengths. The solvent used can influence the position of absorption maxima. mdpi.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of amine compounds. moravek.com For a compound like this compound, a reverse-phase HPLC method would be suitable. sielc.com In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid. sielc.comsielc.com

The purity of the compound can be determined by analyzing the chromatogram for the presence of any additional peaks, which would indicate impurities. moravek.comresearchgate.net The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. For amines that lack a strong UV chromophore, derivatization with a UV-active reagent can be employed to enhance detection. chromatographyonline.comhelsinki.fi Method validation according to ICH guidelines ensures the accuracy, precision, and reliability of the analytical procedure. pensoft.net

Table 3: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or derivatization followed by UV/Vis detection |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov this compound, being a relatively low molecular weight amine, is amenable to GC-MS analysis. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (156.27 g/mol ), as well as characteristic fragment ions. chemsrc.comachemblock.comcookechem.com The fragmentation pattern is a unique fingerprint of the molecule and can be used for its definitive identification by comparing it to spectral libraries like the NIST Mass Spectrometry Data Center. nih.govnist.gov For some polar amines, derivatization may be necessary to improve their chromatographic properties and detection. nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). Electron ionization (EI) is a common method used for such analyses. researchgate.netresearchgate.net

Upon ionization, the this compound molecule (C9H20N2, molecular weight: 156.27 g/mol ) will form a molecular ion ([M]+•). achemblock.comhoffmanchemicals.comcookechem.com Due to the presence of two nitrogen atoms, the molecular ion peak is expected to have an odd m/z value, a characteristic feature of compounds with an odd number of nitrogen atoms. ontosight.ai

The fragmentation of the molecular ion provides valuable structural information. For aliphatic amines, a predominant fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. hoffmanchemicals.comontosight.ai In the case of this compound, several key fragmentation patterns can be predicted:

Loss of an ethyl group: Cleavage of the bond between the ethyl group and the nitrogen atom would result in a fragment with the loss of C2H5• (29 Da), leading to a significant peak at m/z 127.

Cleavage of the ethylenediamine (B42938) backbone: Breakage of the C-C bond in the ethanamine bridge would lead to the formation of characteristic piperidine-containing ions.

Piperidine ring fragmentation: The piperidine ring itself can undergo fragmentation, typically resulting in the loss of ethylene (B1197577) (C2H4) or other small neutral molecules. hoffmanchemicals.com A prominent peak is often observed at m/z 84, corresponding to the piperidinomethyl radical cation.

Base Peak: For many N-substituted piperidines, the base peak (the most intense peak in the spectrum) often corresponds to the piperidinomethyl cation [C5H10NCH2]+ at m/z 98.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

| 156 | [C9H20N2]+• | Molecular Ion |

| 127 | [C7H15N2]+ | Loss of •C2H5 from the N-ethyl group |

| 98 | [C6H12N]+ | α-cleavage at the ethylenediamine bridge |

| 84 | [C5H10N]+ | Fragmentation of the piperidine ring |

This table is predictive and based on established fragmentation patterns of similar amine compounds.

X-ray Diffraction Studies of this compound Derivatives and Complexes

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structures of this compound itself are reported in the reviewed literature, studies on related piperidine derivatives and complexes provide significant insight into the expected structural features. researchgate.netnih.gov

This compound can form crystalline salts (e.g., dihydrochloride) or coordinate with metal ions to form complexes. sigmaaldrich.comelsevierpure.com In such crystalline forms, the piperidine ring is anticipated to adopt a stable chair conformation, which is the most common and energetically favorable conformation for piperidine and its derivatives. nih.gov

In a study of a piperidinium (B107235) salt, the piperidine ring was observed in a chair conformation, with the cation protonated at the nitrogen atom. nih.gov The crystal packing was stabilized by hydrogen bonds between the piperidinium cation and the counter-anion. nih.gov Similarly, X-ray crystallographic analysis of N-substituted piperidine derivatives has confirmed the prevalence of the chair conformation. researchgate.net

For a potential metal complex of this compound, where it could act as a bidentate ligand, the coordination geometry around the metal center would be a key feature revealed by X-ray diffraction. The bond lengths and angles within the coordinated ligand would also provide information about the electronic and steric effects of complexation. A study on a nickel(II) complex with N-(2-aminoethyl)piperazine, a structurally related ligand, showed the ligand chelating to the metal ion in a bidentate fashion. elsevierpure.com

Table 2: Expected Crystallographic Parameters for a Derivative of this compound

| Parameter | Expected Value/Feature | Reference |

| Crystal System | Dependent on the specific derivative and packing | researchgate.netnih.gov |

| Space Group | Dependent on the specific derivative and packing | researchgate.netnih.gov |

| Piperidine Ring Conformation | Chair | nih.gov |

| Key Bond Lengths (C-N) | ~1.46 - 1.47 Å | researchgate.net |

| Key Bond Angles (C-N-C) | ~109° - 112° | researchgate.net |

This table presents expected values based on studies of similar piperidine-containing compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical and molecular formula of a synthesized compound like this compound. acs.org

The theoretical elemental composition of this compound (C9H20N2) can be calculated based on its molecular formula and the atomic weights of its constituent elements. The experimentally determined values from an elemental analyzer should closely match these theoretical percentages, typically within a narrow margin of ±0.4%, to confirm the purity and identity of the compound. acs.org

Table 3: Theoretical Elemental Composition of this compound

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 9 | 108.09 | 69.19 |

| Hydrogen (H) | 1.008 | 20 | 20.16 | 12.91 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 17.94 |

| Total | 156.27 | 100.00 |

Any significant deviation from these calculated values would suggest the presence of impurities or that the compound has a different molecular formula than proposed.

Computational Chemistry and Theoretical Studies of N Ethyl 2 1 Piperidyl Ethanamine

Density Functional Theory (DFT) Applications in Predicting Chemical Behavior and Interactions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a quantum mechanical modeling method that allows for the prediction of molecular properties based on the electron density, offering a balance between accuracy and computational cost. synopsys.comq-chem.com For N-Ethyl-2-(1-piperidyl)ethanamine, DFT can be employed to predict a wide array of chemical behaviors and interactions, from its fundamental reactivity to its role in complex chemical transformations. unimelb.edu.au

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. ossila.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions.

For this compound, DFT calculations can determine the energies and spatial distributions of these frontier orbitals. The presence of two nitrogen atoms with lone pairs of electrons suggests that the HOMO is likely to be localized on these atoms, indicating their propensity to act as nucleophilic centers.

From the calculated HOMO and LUMO energies, various global reactivity indices can be derived to quantify the chemical behavior of this compound. These indices provide a more quantitative picture of the molecule's reactivity profile.

| Reactivity Index | Formula | Theoretical Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. A lower value indicates a higher tendency to donate electrons. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. A higher value suggests a greater ability to accept electrons. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | η = (I - A) / 2 | Represents the resistance of the molecule to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of the molecule to accept electrons. |

This table presents a hypothetical application of DFT-derived reactivity indices to this compound, illustrating the type of data that would be generated from such a study.

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. acs.org By identifying the structures of reactants, products, intermediates, and, most importantly, transition states, a detailed understanding of how a chemical transformation occurs can be achieved. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. researchgate.net

In the context of this compound, DFT could be used to study various reactions, such as its synthesis, degradation, or its interaction with other molecules. For instance, in a hypothetical N-alkylation reaction, DFT could be used to model the reaction pathway. The calculations would involve optimizing the geometries of the reactants (this compound and an alkyl halide), the transition state where the new C-N bond is forming and the N-H bond is breaking, and the final product. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility. acs.org

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Start | Reactants | 0.0 | N-H bond length: ~1.0 Å |

| Midpoint | Transition State | +25.0 | Partially formed C-N bond, elongated N-H bond |

| End | Products | -10.0 | Fully formed C-N bond |

This interactive table provides a hypothetical energy profile for a reaction involving this compound as determined by DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical methods like DFT are excellent for studying the electronic properties of a molecule in a static state, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions at an atomistic level. nih.gov

For a flexible molecule like this compound, which has several rotatable bonds, a multitude of conformations are possible. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules. The simulations can reveal preferred orientations of the ethyl and piperidyl groups and the dynamics of their interconversion.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in a solvent, such as water, one can investigate how the solvent molecules arrange themselves around the solute and the nature of the hydrogen bonding interactions. This provides a detailed picture of solvation and its effect on the molecule's behavior.

In Silico Modeling for Predicting Chemical Transformations and Selectivity

In silico modeling encompasses a broad range of computational methods used to predict the outcomes of chemical reactions, including reactivity, selectivity, and the formation of byproducts. cambridge.orgresearchgate.net These models can be based on quantum mechanics, molecular mechanics, or machine learning algorithms trained on large datasets of experimental results. mdpi.com

For this compound, in silico models could be developed to predict its reactivity in various chemical environments. For example, in a reaction with multiple potential sites for electrophilic attack, such as the two nitrogen atoms, computational models can help predict which site is more likely to react. This is achieved by calculating local reactivity descriptors, such as the Fukui functions, which indicate the most nucleophilic and electrophilic regions of a molecule.

These predictive models can significantly accelerate the process of chemical synthesis and process optimization by allowing researchers to screen a large number of potential reaction conditions virtually before committing to laboratory experiments. This can lead to the discovery of more efficient and selective synthetic routes.

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, which include methods like DFT and other ab initio approaches, are fundamental to understanding the electronic structure and inherent stability of a molecule. northwestern.eduimgroupofresearchers.com These calculations solve the Schrödinger equation (or an approximation of it) to determine the electronic wavefunction and energy of the molecule. arxiv.orgresearchgate.net

For this compound, these calculations can provide a wealth of information about its electronic properties. This includes the distribution of electron density, which reveals the polar regions of the molecule, and the molecular electrostatic potential (MEP), which maps the regions of positive and negative electrostatic potential on the molecular surface. The MEP is particularly useful for predicting how the molecule will interact with other polar molecules and ions.

The total electronic energy calculated by these methods is a direct measure of the molecule's stability. By comparing the energies of different isomers or conformers, the most stable structures can be identified. Furthermore, these calculations can be used to determine thermodynamic properties such as the enthalpy of formation and Gibbs free energy, which are crucial for understanding the molecule's stability under various conditions.

Applications of N Ethyl 2 1 Piperidyl Ethanamine As a Chemical Intermediate and Building Block

Role in Complex Organic Synthesis Pathways

N-Ethyl-2-(1-piperidyl)ethanamine serves as a key intermediate in multi-step synthetic sequences aimed at producing complex organic molecules. Its secondary amine provides a reactive site for a variety of transformations, including acylation, alkylation, and reductive amination, thereby enabling the covalent linkage of the piperidinyl-ethyl scaffold to a wide array of substrates.

The general class of ethylenediamines is recognized for its utility in building molecules for pharmaceutical and materials science applications. ontosight.ai The incorporation of the N-ethyl and piperidinyl groups on the ethylenediamine (B42938) backbone modifies the compound's reactivity and physical properties, influencing the characteristics of the final products. ontosight.ai For instance, the synthesis of various N-substituted ethylamines is a common strategy for creating precursors for more elaborate molecules. wikipedia.org The piperidine (B6355638) unit itself is a prevalent feature in many biologically active compounds, and using this compound provides a direct route to incorporate this functional group.

Utilization in the Construction of Diverse Heterocyclic Architectures

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound is an effective building block for introducing the piperidine heterocycle into larger, more complex ring systems. The synthesis of novel heterocyclic derivatives often relies on the reaction of amines with various electrophilic partners. researchgate.net

Methodologies for creating N-heterocyclic compounds, such as pyrimidines and benzodiazepines, frequently involve the condensation of diamines or amino-functionalized precursors. mdpi.com The dual functionality of this compound allows it to act as a linchpin in reactions designed to form fused or spirocyclic heterocyclic systems. Green chemistry approaches, utilizing methods like microwave-assisted or biocatalyst-mediated reactions, are increasingly employed for the efficient synthesis of such N-heterocycles. mdpi.com

Contributions to Advanced Materials Science and Engineering

The unique properties conferred by the piperidine and ethylamine (B1201723) groups make this compound a candidate for applications in materials science. ontosight.ai

Chemical Modification of Polymeric Structures

The class of ethanediamines is utilized in the synthesis and modification of polymers. ontosight.ai The secondary amine of this compound can be grafted onto existing polymer backbones containing electrophilic sites, such as esters or halides. This modification introduces the piperidinyl group as a pendant chain, which can alter the polymer's physical and chemical properties, including its solubility, thermal stability, and basicity. The piperidine moiety can also serve as a site for further functionalization, enabling the creation of functional polymers with tailored properties for specific applications.

Utility in Organic Electrochemical Synthesis

While direct studies on this compound in electrochemical synthesis are not prominent, the broader field of organic electrochemistry often utilizes amines as precursors, mediators, or supporting electrolytes. The electrochemical oxidation of amines can generate reactive intermediates, such as radical cations, that participate in C-N bond-forming reactions. nih.gov The tunability and chemoselectivity of electrochemical methods allow for selective transformations that can be difficult to achieve with conventional chemical reagents. nih.gov Given its structure, this compound could potentially be used as a precursor for electroactive materials or as a component in electrolyte solutions for specific electrochemical processes.

Industrial Synthetic Applications and Process Development

The industrial utility of this compound is linked to the importance of its precursors and related structures. Key starting materials for its potential synthesis include piperidine, ethylamine, and 1-(2-chloroethyl)piperidine. chemsrc.com Both ethylamine and piperidine are large-scale industrial chemicals. wikipedia.org Ethylamine, for example, is produced by the reaction of ethanol (B145695) with ammonia (B1221849) and serves as a precursor to many herbicides and rubber products. wikipedia.org

The development of synthetic routes for related compounds highlights potential industrial processes. For instance, methods for producing N-ethylethylenediamine have been patented, involving gas-phase catalytic reactions or the reduction of suitable precursors. The synthesis of other functionalized piperidines, which are key intermediates for pharmaceuticals, often involves multi-step procedures that require careful optimization of reaction conditions to ensure high yields and purity. The synthesis of N-substituted pyrrolidines, a related class of cyclic amines, has been achieved through catalytic hydrogenation, a process amenable to industrial scale-up. google.com These established process development strategies could be adapted for the efficient, large-scale production of this compound.

Coordination Chemistry and Ligand Design Involving N Ethyl 2 1 Piperidyl Ethanamine

N-Ethyl-2-(1-piperidyl)ethanamine as a Coordinating Ligand

This compound, with the chemical formula C9H20N2, possesses two nitrogen atoms with lone pairs of electrons, making it a potential bidentate ligand. Its structure, featuring an ethylenediamine (B42938) backbone with an ethyl group on one nitrogen and a piperidyl group on the other, allows for the formation of stable chelate rings with metal ions.

As a bidentate ligand, this compound is expected to coordinate to a metal center through its two nitrogen atoms, forming a stable five-membered ring. This chelation effect enhances the stability of the resulting metal complex compared to coordination with two monodentate ligands. The presence of both a secondary and a tertiary amine nitrogen offers distinct electronic and steric environments, which can influence the coordination geometry and the properties of the resulting complex.

The coordination of N-substituted ethylenediamine ligands, such as this compound, to metal ions is well-established. The piperidine (B6355638) moiety, being a bulky substituent, can influence the stereochemistry of the complex, potentially leading to specific isomeric forms. The coordination mode would likely involve the two nitrogen atoms binding to the metal in a cis-conformation to facilitate chelation.

The synthesis of transition metal complexes with this compound would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the nature of the final product.

Characterization of these complexes would employ a range of spectroscopic and analytical techniques to elucidate their structure and properties.

Infrared (IR) Spectroscopy: Changes in the N-H and C-N stretching frequencies upon coordination provide evidence of metal-ligand bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to determine the structure of diamagnetic complexes in solution. Shifts in the resonances of the protons and carbons adjacent to the nitrogen atoms upon coordination are indicative of complex formation.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the d-d transitions of the metal ion and charge-transfer bands, which are characteristic of the coordination environment.

Design and Development of Polydentate Ligands Derived from this compound

The basic this compound framework can be extended to create polydentate ligands with higher coordination numbers. By introducing additional donor groups, ligands with enhanced stability and specific geometric preferences can be designed. For instance, modification of the ethyl group or the piperidine ring to include other coordinating moieties like carboxylates, pyridyls, or hydroxyls could lead to tridentate or tetradentate ligands.

The synthesis of such polydentate ligands would involve multi-step organic reactions to append the desired functional groups onto the this compound scaffold. The resulting ligands could then be used to synthesize more complex and robust metal complexes with potentially interesting catalytic or material properties.

Theoretical Approaches to Metal-Ligand Bonding and Complex Stability

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, bonding, and stability of metal complexes. These theoretical approaches can provide insights that complement experimental findings.

For a hypothetical complex of this compound, DFT calculations could be employed to:

Calculate the binding energy between the ligand and the metal ion to assess the stability of the complex.

Analyze the nature of the metal-ligand bond through population analysis and examination of molecular orbitals.

Simulate spectroscopic properties , such as IR and UV-Vis spectra, to aid in the interpretation of experimental data.

Theoretical studies on similar piperidine-containing ligands have been used to understand their coordination behavior and the factors influencing complex stability. These studies often focus on the steric and electronic effects of the substituents on the ligand's coordinating ability.

Future Directions and Emerging Research Avenues for N Ethyl 2 1 Piperidyl Ethanamine

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of N-substituted piperidines, including N-Ethyl-2-(1-piperidyl)ethanamine, is an area ripe for innovation. Traditional methods often involve multi-step processes that can be inefficient and generate significant waste. Future research will likely focus on the development of more streamlined and sustainable synthetic routes.

Key areas for development include:

Catalytic Hydrogenation: Modern approaches to piperidine (B6355638) synthesis often rely on the hydrogenation of pyridine (B92270) precursors. nih.gov Research into novel heterogeneous and homogeneous catalysts, potentially utilizing earth-abundant metals, could lead to more efficient and selective reductions under milder conditions. nih.gov For instance, iridium(I) catalysts have shown success in the asymmetric hydrogenation of pyridinium (B92312) salts, a method that could be adapted for chiral piperidine derivatives. nih.gov

One-Pot Reactions: Combining multiple synthetic steps into a single, one-pot process is a key goal of modern organic synthesis. nih.gov Future methodologies could involve the in-situ generation of precursors followed by cyclization and functionalization to yield this compound with minimal purification steps.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production.

Green Chemistry Approaches: A significant push towards environmentally benign synthetic methods is underway. nih.gov This includes the use of greener solvents, such as water, and the development of catalytic systems that minimize waste and energy consumption. nih.gov An efficient, green chemistry approach has been developed for the synthesis of N-substituted piperidones, which are closely related structures. nih.gov

| Potential Synthetic Improvement | Key Advantages |

| Novel Catalysts | Higher yields, improved selectivity, milder reaction conditions |

| One-Pot Synthesis | Reduced reaction time, less solvent waste, cost-effective |

| Flow Chemistry | Enhanced safety, better process control, easy scalability |

| Green Solvents/Reagents | Reduced environmental impact, increased sustainability |

Exploration of Unconventional Reactivity and Catalytic Roles

The structural features of this compound, particularly the presence of two tertiary amine groups with different steric and electronic environments, suggest a range of potential catalytic applications.

Future research in this area could explore:

Organocatalysis: The piperidine moiety is a well-established motif in organocatalysis, often used to activate substrates through the formation of enamines. youtube.com The bifunctional nature of this compound could be harnessed for cooperative catalysis, where both amine groups participate in the catalytic cycle.

Ligand Development: The compound's two nitrogen atoms make it a potential bidentate ligand for transition metal catalysis. Research could focus on synthesizing metal complexes with this compound and evaluating their catalytic activity in reactions such as cross-coupling, hydrogenation, and polymerization.

Phase-Transfer Catalysis: The ability of the amine groups to be protonated suggests potential applications as a phase-transfer catalyst, facilitating reactions between reagents in different phases.

Integration into Advanced Functional Materials with Tunable Properties

The incorporation of piperidine derivatives into polymeric structures is a growing field of materials science. acs.orggoogle.comsigmaaldrich.com this compound could serve as a valuable monomer or functionalizing agent for the creation of advanced materials.

Emerging research avenues include:

Smart Polymers: The amine groups of this compound can impart pH-responsiveness to polymers. This could be exploited to create "smart" materials that undergo conformational changes or release payloads in response to changes in their environment. Piperidine-based polymers have already been shown to exhibit temperature-responsive behavior. acs.org

Ion-Conducting Materials: The presence of nitrogen atoms could facilitate ion transport, making polymers containing this moiety suitable for applications in batteries, fuel cells, and other electrochemical devices.

Gas-Sorption and Separation: The specific size and chemical nature of the piperidine ring could be utilized in the design of porous polymers for the selective capture of gases like carbon dioxide.

Biomaterials: The piperidine structure is found in many biologically active molecules. youtube.com Polymers functionalized with this compound could be explored for biomedical applications, such as drug delivery systems or biocompatible coatings.

Deeper Theoretical Understanding of Structure-Reactivity Relationships and Reaction Dynamics

Computational chemistry provides powerful tools to understand and predict the behavior of molecules. A deeper theoretical understanding of this compound will be crucial for guiding future experimental work.

Key areas of theoretical investigation include:

Conformational Analysis: The piperidine ring can exist in different chair and boat conformations, and the ethylamine (B1201723) side chain has multiple rotational degrees of freedom. rsc.org Computational studies, such as Density Functional Theory (DFT), can elucidate the preferred conformations of the molecule and how they influence its reactivity. researchgate.net

Electronic Structure Calculations: Understanding the electron distribution and orbital energies of this compound is essential for predicting its behavior as a nucleophile, base, or ligand. researchgate.net

Reaction Mechanism Simulation: Theoretical modeling can be used to map out the energy profiles of potential reactions involving this compound, providing insights into reaction kinetics and selectivity.

Molecular Dynamics Simulations: To understand how this compound interacts with other molecules, such as solvents, reactants, or biological targets, molecular dynamics simulations can provide a dynamic picture of these interactions over time. nih.gov

Potential for Applications in Sustainable Chemical Processes

The principles of green chemistry are increasingly important in chemical research and industry. unibo.it this compound has the potential to contribute to more sustainable chemical processes in several ways.

Future research could focus on:

Recyclable Catalysts: By immobilizing this compound or its metal complexes on a solid support, it may be possible to create recyclable catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost. Polymer-bound piperidine has been used for this purpose. sigmaaldrich.com

Biodegradable Materials: Investigating the biodegradability of polymers derived from this compound could lead to the development of more environmentally friendly plastics and materials.

Carbon Capture Technologies: As mentioned, materials incorporating this compound could be designed for carbon capture, contributing to efforts to mitigate climate change.

Q & A

Q. What are the standard synthetic routes for N-Ethyl-2-(1-piperidyl)ethanamine, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide (structurally related) is synthesized by reacting 1-methyl-4-piperidone with isopropylamine and phenoxyacetic acid, followed by purification via column chromatography and characterization using NMR spectroscopy and mass spectrometry . Key intermediates (e.g., chloromethyl-substituted precursors) are validated using HPLC to confirm purity (>98%) .

| Analytical Technique | Purpose | Example from Evidence |

|---|---|---|

| NMR Spectroscopy | Structural confirmation | Used for IPPA (PubChem data) |

| Mass Spectrometry | Molecular weight validation | Applied to intermediates in furoxan derivatives |

| HPLC | Purity assessment | ≥98% purity in Ethyl 4-ANPP hydrochloride |

Q. How is the crystallographic structure of this compound derivatives resolved?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed to determine bond lengths, angles, and intermolecular interactions. For N-Ethyl-2-{3-methyl-2-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-ylidene}hydrazinecarbothioamide , SC-XRD data revealed a monoclinic crystal system (space group P2₁/c) with Hirshfeld surface analysis identifying dominant H···O/N interactions (45–50% contribution) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Gloves, lab coats, and goggles are mandatory due to potential irritant effects (similar to related piperidine derivatives) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (e.g., analogs like N-Ethyl-2-pyrrolidone require controlled environments) .

- Storage : Store at -20°C in airtight containers to prevent degradation (as per Ethyl 4-ANPP guidelines) .

Advanced Research Questions

Q. How can researchers address contradictions in synthetic yields for this compound derivatives?

- Methodological Answer :

- Optimization : Vary reaction parameters (temperature, solvent polarity). For example, NaOH-mediated reactions in THF/DMF mixtures improved yields of furoxan derivatives from 30% to 65% by reducing decomposition .

- Byproduct Analysis : Use LC-MS/MS to identify side products (e.g., sulfonamide byproducts in furoxan syntheses) .

- Computational Modeling : Predict reaction pathways using DFT calculations to identify energy barriers (applied to cis-jasmone derivatives) .

Q. What experimental designs are suitable for studying receptor-binding interactions of this compound?

- Methodological Answer :

- In Vitro Assays : Use radioligand binding assays (e.g., [³H]EMPA saturation binding in HEK293-hOX2 cells) to measure affinity (Kd) and kinetics (kon/koff) for OX2 receptors .

- Functional Assays : Monitor IP accumulation (inositol phosphate turnover) to assess G-protein coupling efficiency (e.g., orexin-A-induced signaling) .

- Schild Analysis : Determine antagonist potency (pA2 values) by shifting dose-response curves .

Q. How can structural modifications enhance the selectivity of this compound analogs for neurological targets?

- Methodological Answer :

-

Pharmacophore Modeling : Introduce electron-withdrawing groups (e.g., nitro or sulfonyl) to improve CNS penetration. For example, 5-(1-piperidyl)pyridin-2-amine derivatives showed enhanced selectivity via nitro-group positioning .

-

SAR Studies : Compare analogs like N-Ethyl-2-((3-phenylsulfonyl)furoxan-4-yl)oxy)ethanamine to map steric and electronic effects on receptor binding .

Modification Effect on Selectivity Evidence Sulfonyl groups Increased OX2 receptor antagonism (IC50 < 100 nM) Piperidine ring substitution Altered binding to σ1 vs. σ2 receptors

Q. What strategies resolve discrepancies in toxicity profiles between in vitro and in vivo studies?

- Methodological Answer :

- Metabolite Profiling : Use LC-QTOF-MS to identify reactive metabolites (e.g., N-oxide derivatives) that may explain hepatotoxicity .

- Species-Specific Models : Compare rodent vs. human hepatocyte responses (e.g., CYP450 enzyme activity differences) .

- Computational Toxicology : Apply QSAR models to predict Ames test outcomes (e.g., analogs like N-Ethyl-2-pyrrolidone show mutagenic potential) .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound derivatives sometimes show unexpected peaks?

- Methodological Answer :

- Dynamic Effects : Conformational flexibility (e.g., piperidine ring puckering) can split signals. Use VT-NMR (variable-temperature NMR) to observe coalescence .

- Impurity Tracing : Cross-reference with HSQC spectra to distinguish solvent artifacts (e.g., DMSO-d5 residual peaks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.